1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole
Overview
Description
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
The synthesis of 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di(trifluoromethyl)phenyl hydrazine and 5-methyl-1H-1,2,3-triazole.
Reaction Conditions: The hydrazine derivative is reacted with the triazole under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, or gene expression, depending on the specific context of its use.
Comparison with Similar Compounds
1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds:
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c1-6-5-18-19-20(6)9-3-7(10(12,13)14)2-8(4-9)11(15,16)17/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKVVVGMEYEXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381610 | |
Record name | 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646989-38-0 | |
Record name | 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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